Ezlopitant is a synthetic compound primarily recognized for its role as a selective antagonist of the neurokinin-1 receptor, which is involved in pain transmission and other physiological processes. It has been investigated for its potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders. The compound is characterized by its unique chemical structure and pharmacological properties, making it a subject of interest in pharmaceutical research.
Ezlopitant was developed as part of research into neurokinin receptor antagonists, specifically targeting the substance P receptor. Initial studies highlighted its effectiveness in blocking the action of substance P, a neuropeptide associated with pain and inflammation. Research articles and patents provide insights into its synthesis, mechanism of action, and potential applications in clinical settings .
Chemically, ezlopitant belongs to the class of piperidine derivatives. Its classification as a neurokinin-1 receptor antagonist positions it within a broader category of compounds that modulate neuropeptide signaling pathways, which are critical in various physiological processes including pain perception and emotional regulation.
The synthesis of ezlopitant involves several steps that can be categorized into two main approaches: classical organic synthesis and enzymatic methods. The classical approach typically includes the formation of key intermediates followed by coupling reactions to yield the final product. One notable method involves the resolution of racemic mixtures to obtain enantiomerically enriched compounds, which are crucial for enhancing pharmacological efficacy .
The synthesis often begins with the preparation of an acyloxyalkyl thiocarbonate intermediate, which is then reacted with N-hydroxysuccinimide to form an NHS-acyloxyalkylcarbonate compound. This intermediate can subsequently undergo further reactions to yield ezlopitant or its derivatives. Enzymatic resolution techniques have also been employed to achieve high enantiomeric purity, which is essential for optimizing therapeutic effects .
Ezlopitant's molecular structure can be described by its piperidine core, which is substituted with various functional groups that enhance its binding affinity for the neurokinin-1 receptor. The specific arrangement of these substituents contributes to its pharmacological profile.
The molecular formula of ezlopitant is , and it has a molecular weight of approximately 325.41 g/mol. The compound's structural formula reveals key functional groups that facilitate its interaction with biological targets.
Ezlopitant undergoes several chemical reactions during its synthesis, including acylation, esterification, and amide formation. These reactions are carefully controlled to ensure high yields and purity of the final product.
The reaction conditions typically involve specific solvents and temperatures tailored to optimize the reaction kinetics. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions or degradation of sensitive intermediates .
Ezlopitant functions primarily by antagonizing the neurokinin-1 receptor, thereby inhibiting the action of substance P. This blockade reduces pain signaling pathways and has implications for treating various pain-related conditions.
Pharmacological studies indicate that ezlopitant exhibits high affinity for the neurokinin-1 receptor with an inhibition constant (Ki) in the nanomolar range. This potency underscores its potential effectiveness as a therapeutic agent in managing chronic pain and anxiety disorders .
Ezlopitant is typically presented as a white to off-white solid with good solubility in organic solvents but limited solubility in water. Its melting point is reported to be around 120-125 °C.
In terms of stability, ezlopitant shows resistance to hydrolysis under physiological conditions, which is advantageous for maintaining therapeutic levels in biological systems. Its chemical reactivity is primarily dictated by the presence of functional groups that allow for further derivatization if needed .
Ezlopitant has been studied extensively for its potential applications in treating various medical conditions related to pain management and anxiety disorders. Its role as a neurokinin-1 receptor antagonist positions it as a promising candidate for developing new analgesics that could offer alternatives to traditional opioids.
Research continues into optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects associated with long-term use. Clinical trials are ongoing to evaluate its efficacy and safety profiles in human subjects .
Ezlopitant (CJ-11,974) is a selective, high-affinity antagonist of the neurokinin 1 receptor (NK1R), a class A G protein-coupled receptor (GPCR). The structural specificity of ezlopitant for NK1R derives from its interaction with a unique orthosteric pocket formed by transmembrane helices (TM) 3, 4, 5, 6, and 7. Cryo-EM studies reveal that NK1R adopts a non-canonical active-state conformation when bound to substance P, characterized by a polar network at the extracellular surface that shapes ligand accessibility [2]. Ezlopitant competitively displaces substance P by forming critical interactions with residues Q165 in TM4, H197 in TM5, and H265 in ECL2—residues that are conserved across species and critical for insurmountable antagonism [5]. Unlike peptide agonists, ezlopitant’s compact heterocyclic structure allows deep penetration into the receptor core, inducing a conformational change that sterically hinders substance P binding through allosteric modulation of ECL2 and ECL3 loops [5] [8].
Table 1: Key Residues for Ezlopitant-NK1R Binding
Receptor Domain | Amino Acid Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Transmembrane Helix 4 (TM4) | Q165 | Hydrogen bonding | Stabilizes antagonist conformation |
Transmembrane Helix 5 (TM5) | H197 | Hydrophobic packing | Disrupts Gq coupling |
Extracellular Loop 2 (ECL2) | H265 | Salt bridge formation | Blocks substance P N-terminal docking |
Transmembrane Helix 6 (TM6) | F268 | π-π stacking | Prevents helical rearrangement |
Substance P (SP) activates NK1R through a multi-step signaling cascade. Ezlopitant antagonizes both canonical and non-canonical pathways:
Table 2: Ezlopitant’s Effects on Substance P Signaling Pathways
Signaling Pathway | Key Effectors | Ezlopitant Inhibition (%) | Functional Outcome |
---|---|---|---|
Gq-PLCβ-IP3 | Ca²⁺ mobilization, PKC activation | >90% | Reduced neuronal excitability |
β-Arrestin-ERK | ERK1/2 phosphorylation | 75% | Attenuated glial activation |
NF-κB/TRAF6 | IL-1β, TNF-α release | 60–80% | Suppressed neuroinflammation |
JAK-STAT | STAT3 nuclear translocation | 50% | Modulated immune cell recruitment |
Ezlopitant exhibits species-dependent variations in NK1R antagonism due to receptor polymorphism. In Long-Evans rats:
Table 3: Species-Specific Efficacy of Ezlopitant
Species/Model | Behavioral Paradigm | Effective Dose (mg/kg) | Efficacy (%) | Receptor Polymorphism Impact |
---|---|---|---|---|
Long-Evans Rat | Sucrose operant self-administration | 10 (i.p.) | 70% reduction | None (high homology) |
Long-Evans Rat | Ethanol operant self-administration | 10 (i.p.) | 40% reduction | None (high homology) |
C57BL/6 Mouse | Morphine conditioned place preference | 15 (i.p.) | 50% reduction | TM2 V116I variant |
Rhesus Macaque | Substance P-induced aversion | 30 (oral) | 60% suppression | ECL1 Q185R variant |
Ezlopitant modulates reward circuitry through crosstalk with key neurotransmitter systems:
Table 4: Mechanisms of Ezlopitant’s Synergistic Interactions
Neurotransmitter System | Interaction Site | Molecular Mechanism | Behavioral Outcome |
---|---|---|---|
μ-Opioid (MOR) | Nucleus accumbens | Prevents NK1R-driven MOR endocytosis | Enhanced morphine analgesia |
Dopamine D2 | Ventral tegmental area | Inhibits SP-induced DA neuron firing | Reduced sucrose motivation |
Glutamate NMDA | Prefrontal cortex | Modulates SP-NK1R-dependent LTD | Attenuated drug context memory |
GABAergic | Amygdala | Enhances GABA release from interneurons | Suppressed stress-induced reinstatement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7